An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1-Ethenyl-3-Ethynylcyclohexene
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1-Ethenyl-3-Ethynylcyclohexene
Abstract
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel structure, 1-ethenyl-3-ethynylcyclohexene. In the absence of direct experimental spectra in publicly available databases, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a cyclohexene ring, a vinyl substituent, and an ethynyl substituent—and applying fundamental NMR principles, we can forecast the spectral characteristics of the composite molecule. This guide delves into the intricate electronic and anisotropic effects of the vinyl and ethynyl moieties on the cyclohexene core, offering a reasoned prediction of the chemical shifts for each unique proton and carbon atom. Furthermore, this document outlines a detailed, best-practice experimental protocol for the acquisition of high-quality 1D and 2D NMR spectra, should this compound be synthesized.
Introduction: The Structural Landscape of 1-Ethenyl-3-Ethynylcyclohexene
1-Ethenyl-3-ethynylcyclohexene presents a fascinating case study in NMR spectroscopy due to its unique combination of sp, sp², and sp³ hybridized carbons within a cyclic framework. The interplay of the electron-withdrawing and anisotropic effects of the vinyl and ethynyl groups is expected to create a distinct and complex NMR spectrum. Understanding these spectral nuances is paramount for the unambiguous structure elucidation and characterization of this and similar molecules. This guide will systematically deconstruct the anticipated NMR spectrum, providing a foundational understanding for any future empirical studies.
Theoretical Underpinnings of Chemical Shift Prediction
The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In 1-ethenyl-3-ethynylcyclohexene, several key factors will govern the final chemical shift values:
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Hybridization: The hybridization state of the carbon atoms (sp³, sp², sp) directly influences the electron density and, consequently, the shielding of attached protons and the carbons themselves. Generally, sp² and sp carbons are more deshielded and appear at higher chemical shifts (downfield) than sp³ carbons.
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Inductive Effects: The electronegativity of substituents can withdraw electron density from neighboring atoms, leading to deshielding. While both the vinyl and ethynyl groups are primarily composed of carbon and hydrogen, their electronic character will influence the cyclohexene ring.
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Anisotropic Effects: The π-electron systems of the vinyl (C=C) and ethynyl (C≡C) groups generate localized magnetic fields when placed in an external magnetic field.[1] This magnetic anisotropy can cause significant shielding or deshielding of nearby nuclei, depending on their spatial orientation relative to the π-system.[1][2] Protons located in the plane of a double bond are typically deshielded, while the acetylenic proton is shielded.[1]
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR spectrum of 1-ethenyl-3-ethynylcyclohexene is anticipated to exhibit a range of signals corresponding to the vinylic, acetylenic, allylic, and aliphatic protons. The following table outlines the predicted chemical shifts and the rationale behind them.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| H-2 | 6.0 - 6.5 | Vinylic proton on the cyclohexene ring, deshielded by the sp² carbon and the anisotropic effect of the adjacent vinyl group. |
| H-7a, H-7b | 4.9 - 5.2 | Terminal vinylic protons, exhibiting characteristic geminal and cis/trans couplings. |
| H-8 | 6.5 - 7.0 | Vinylic proton of the ethenyl group, deshielded by the adjacent sp² carbon and experiencing through-space effects from the ring. |
| H-3 | 2.8 - 3.2 | Allylic proton, deshielded by its proximity to the double bond and the ethynyl group. |
| H-4a, H-4b | 1.8 - 2.2 | Aliphatic protons on the cyclohexene ring. |
| H-5a, H-5b | 1.6 - 2.0 | Aliphatic protons on the cyclohexene ring. |
| H-6a, H-6b | 2.1 - 2.5 | Allylic protons, deshielded by the adjacent double bond. |
| H-10 | 2.0 - 2.5 | Acetylenic proton, shielded by the anisotropic effect of the triple bond.[1][2] |
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum will provide a map of the carbon framework. Due to the lack of symmetry, ten distinct carbon signals are expected.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 135 - 145 | Quaternary sp² carbon of the cyclohexene ring, substituted with the vinyl group. |
| C-2 | 125 - 135 | sp² carbon of the cyclohexene ring. |
| C-3 | 30 - 40 | sp³ carbon of the cyclohexene ring, attached to the ethynyl group. |
| C-4 | 25 - 35 | sp³ carbon of the cyclohexene ring. |
| C-5 | 20 - 30 | sp³ carbon of the cyclohexene ring. |
| C-6 | 25 - 35 | sp³ carbon of the cyclohexene ring, allylic to the double bond. |
| C-7 | 110 - 120 | Terminal sp² carbon of the vinyl group. |
| C-8 | 130 - 140 | sp² carbon of the vinyl group attached to the ring. |
| C-9 | 80 - 90 | sp carbon of the ethynyl group attached to the ring. |
| C-10 | 70 - 80 | Terminal sp carbon of the ethynyl group. |
The Role of Anisotropy: A Deeper Dive
The magnetic anisotropy of the vinyl and ethynyl groups is a critical factor in determining the final chemical shifts of nearby protons.
The Vinyl Group Deshielding Cone
The circulating π-electrons of the double bond create a magnetic field that reinforces the external magnetic field in the plane of the double bond. This leads to a deshielding effect on the vinylic protons (H-7a, H-7b, and H-8) and the adjacent ring proton (H-2).
The Ethynyl Group Shielding and Deshielding Zones
The cylindrical symmetry of the π-electron cloud in the triple bond results in a unique anisotropic effect. Protons located along the axis of the triple bond, such as the acetylenic proton (H-10), experience a shielding effect and resonate at a relatively high field.[1][2] Conversely, protons located in the region perpendicular to the triple bond axis can be deshielded.[2] The allylic proton H-3 will be influenced by this complex field.
Figure 1: Anisotropic effects in 1-ethenyl-3-ethynylcyclohexene.
The Power of 2D NMR for Structure Elucidation
While 1D NMR provides essential information, complex molecules like 1-ethenyl-3-ethynylcyclohexene necessitate 2D NMR experiments for unambiguous assignment.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the connectivity from the allylic protons (H-6) to the vinylic proton (H-2) and the aliphatic protons (H-5) can be established.
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HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
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HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons, such as C-1.
Figure 2: Workflow for NMR-based structure elucidation.
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for acquiring high-quality NMR data for a small organic molecule like 1-ethenyl-3-ethynylcyclohexene.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar organic molecules.
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Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (10-20 mg) is preferable due to the lower natural abundance of the ¹³C isotope.
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Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
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Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
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Shimming: Carefully shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
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Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
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Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
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Relaxation Delay: A relaxation delay of 1-2 seconds allows for the spins to return to equilibrium between scans.
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Number of Scans: For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.
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Spectral Width: A wider spectral width of around 220-240 ppm is necessary to cover the range of carbon chemical shifts.
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Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
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2D NMR Acquisition:
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COSY, HSQC, HMBC: Utilize standard, instrument-specific pulse programs for these experiments. The spectral widths for the proton and carbon dimensions should be set based on the corresponding 1D spectra.
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Data Processing
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Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
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Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
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Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Conclusion
While experimental verification remains the gold standard, this in-depth predictive guide provides a robust framework for understanding the ¹H and ¹³C NMR spectra of 1-ethenyl-3-ethynylcyclohexene. By considering the interplay of hybridization, inductive effects, and particularly the pronounced anisotropic effects of the vinyl and ethynyl substituents, researchers can anticipate the key features of the NMR landscape of this molecule. The outlined experimental protocols further equip scientists with the necessary methodology to acquire high-quality data for this and other novel small molecules, facilitating their accurate and efficient structural elucidation.
References
- Jackman, L. M., & Sternhell, S. (2015). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
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Pople, J. A. (1962). The theory of chemical shifts. Journal of the American Chemical Society, 84(16), 3043-3048. [Link]
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Abraham, R. J., & Reid, M. (2007). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 45(10), 847-856. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural elucidation with NMR spectroscopy: practical strategies for organic chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
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Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a guide for organic chemists. Chemical reviews, 112(3), 1839-1862. [Link]
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ResearchGate. (n.d.). A conventional one-dimensional 1 H NMR spectrum of 1-ethynyl-cyclohexene. Retrieved from [Link]
